2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid
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Overview
Description
2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a benzyloxycarbonylamino group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a [4+2] annulation reaction of α,β-unsaturated ketoximes with activated nitriles under copper-catalyzed conditions.
Introduction of the Benzyloxycarbonylamino Group: The benzyloxycarbonylamino group can be introduced via a nucleophilic substitution reaction using benzyl chloroformate and an appropriate amine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antiviral drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of pyrimidine derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Phenyloxazol-4-yl)methyl pyrimidine carboxamide: Similar in structure but with an oxazole ring instead of the benzyloxycarbonylamino group.
Pyrimidine-4-carboxylic acid derivatives: Compounds with different substituents on the pyrimidine ring.
Uniqueness
2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxycarbonylamino group enhances its potential as a pharmacophore in drug design and development .
Properties
Molecular Formula |
C13H11N3O4 |
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Molecular Weight |
273.24 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C13H11N3O4/c17-11(18)10-6-7-14-12(15-10)16-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,14,15,16,19) |
InChI Key |
GFOJDAOXJVKOID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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